molecular formula C6H10ClF2N B6207321 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride CAS No. 2703781-29-5

5,5-difluorospiro[2.3]hexan-1-amine hydrochloride

Cat. No. B6207321
CAS RN: 2703781-29-5
M. Wt: 169.6
InChI Key:
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Description

5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride, also known as 5,5-DFH, is a fluorinated spirocyclic amine that has recently gained attention in the scientific research community due to its potential applications in laboratory experiments. This compound has been shown to possess a wide range of biochemical and physiological effects, and is a promising candidate for further research and development.

Scientific Research Applications

5,5-difluorospiro[2.3]hexan-1-amine hydrochloride has been shown to possess a wide range of biological activities, and has been used in various scientific research applications. For example, it has been used in the study of the effects of fluoroalkyl compounds on the human body, as well as in the study of the effects of fluorinated compounds on the environment. Additionally, 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride has been used in the development of new drugs, as well as in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride is not yet fully understood. However, it is believed that the compound binds to the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acid amides. By binding to FAAH, 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride is thought to inhibit the enzyme, thus leading to an increase in the levels of fatty acid amides in the body. This, in turn, leads to a variety of biochemical and physiological effects, as will be discussed in the next section.
Biochemical and Physiological Effects
5,5-difluorospiro[2.3]hexan-1-amine hydrochloride has been found to possess a wide range of biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory and analgesic properties, as well as to possess neuroprotective and neuroregenerative effects. Additionally, 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride has been found to possess antidepressant and anxiolytic properties, as well as to possess anti-cancer and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

5,5-difluorospiro[2.3]hexan-1-amine hydrochloride has been found to have several advantages for use in laboratory experiments. For example, it is a relatively inexpensive compound, and can be synthesized in large quantities. Additionally, it has been found to be relatively stable, and has a low toxicity profile. However, there are also some limitations to its use in laboratory experiments. For example, it is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, its effects on humans have not yet been extensively studied.

Future Directions

Given the potential of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride, there are a number of potential future directions for further research. For example, further studies could be conducted to better understand the mechanism of action of the compound, as well as to explore its potential therapeutic applications. Additionally, further studies could be conducted to explore the effects of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride on humans, as well as to explore its potential environmental applications. Finally, further research could be conducted to explore the potential synergistic effects of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride with other compounds.

Synthesis Methods

The synthesis of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride hydrochloride has been achieved by a two-step process. The first step involves the reaction of 2-chloro-3-fluoro-1-methylpyridinium chloride with 5-chloro-2-fluoropyridine in the presence of a base to form the spirocyclic amine. The second step involves the reaction of the spirocyclic amine with hydrochloric acid to form the hydrochloride salt of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride. This synthesis method has been found to be cost-effective and efficient, and can be used to produce 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride in large quantities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride involves the reaction of 1,3-difluorocyclohexene with ammonia followed by reduction of the resulting imine with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "1,3-difluorocyclohexene", "ammonia", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. 1,3-difluorocyclohexene is reacted with ammonia in a solvent such as ethanol or methanol to form the corresponding imine.", "2. The imine is then reduced with sodium borohydride to form the amine.", "3. The amine is quaternized with hydrochloric acid to form the hydrochloride salt of 5,5-difluorospiro[2.3]hexan-1-amine." ] }

CAS RN

2703781-29-5

Molecular Formula

C6H10ClF2N

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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